N-(2-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}ethyl)-3,5-dimethylbenzamide
Description
N-(2-{[4-(2-Fluorophenyl)piperazin-1-yl]sulfonyl}ethyl)-3,5-dimethylbenzamide is a synthetic benzamide derivative featuring a 3,5-dimethyl-substituted aromatic core linked via a sulfonylethyl group to a 4-(2-fluorophenyl)piperazine moiety. The sulfonyl group may enhance solubility and metabolic stability, while the fluorophenyl substitution could modulate receptor selectivity.
Properties
IUPAC Name |
N-[2-[4-(2-fluorophenyl)piperazin-1-yl]sulfonylethyl]-3,5-dimethylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26FN3O3S/c1-16-13-17(2)15-18(14-16)21(26)23-7-12-29(27,28)25-10-8-24(9-11-25)20-6-4-3-5-19(20)22/h3-6,13-15H,7-12H2,1-2H3,(H,23,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJQZJQMDBHNJIR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)NCCS(=O)(=O)N2CCN(CC2)C3=CC=CC=C3F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26FN3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}ethyl)-3,5-dimethylbenzamide typically involves multiple steps, starting with the preparation of the piperazine derivative. The piperazine ring is first substituted with a 2-fluorophenyl group through a nucleophilic aromatic substitution reaction. This intermediate is then reacted with a sulfonyl chloride to introduce the sulfonylethyl chain. Finally, the resulting compound is coupled with 3,5-dimethylbenzoyl chloride under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, purification methods such as recrystallization and chromatography are employed to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
N-(2-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}ethyl)-3,5-dimethylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, which may reduce the sulfonyl group to a sulfide.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Electrophiles such as bromine (Br2) or nitric acid (HNO3) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Sulfides.
Substitution: Halogenated or nitrated derivatives of the fluorophenyl group.
Scientific Research Applications
N-(2-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}ethyl)-3,5-dimethylbenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties, including potential as a therapeutic agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}ethyl)-3,5-dimethylbenzamide involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorophenyl group may enhance binding affinity to these targets, while the sulfonylethyl chain and dimethylbenzamide moiety contribute to the compound’s overall stability and solubility. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Key Structural Features
The compound’s design shares motifs with several established pharmaceuticals:
- Benzamide core : Common in antipsychotics (e.g., sulpiride) and antiemetics.
- Piperazine moiety : Frequently used in dopamine and serotonin receptor ligands (e.g., aripiprazole, lurasidone).
- Fluorophenyl group : Often improves CNS penetration and receptor binding affinity due to electronegativity and lipophilicity .
Comparative Analysis of Structural Analogs
Table 1 highlights critical differences between the target compound and selected analogs:
Key Observations :
- The sulfonylethyl linker differs from the direct piperazine-aryl bonds seen in lurasidone, possibly altering pharmacokinetics (e.g., reduced blood-brain barrier penetration).
- The 2-fluorophenyl substitution on piperazine may enhance dopamine D2 receptor selectivity over non-fluorinated analogs, as seen in comparative studies of fluorinated vs. non-fluorinated arylpiperazines .
Pharmacological and Biochemical Insights
Receptor Binding Hypotheses
While direct data on the target compound is lacking, structural parallels suggest:
- Dopamine D2 Receptor Modulation : Fluorophenyl-piperazine derivatives often exhibit high D2 affinity, though sulfonylethyl spacers may reduce potency compared to shorter linkers.
- Serotonin Receptor Interactions : The dimethylbenzamide group could confer 5-HT2A/2C antagonism, similar to lurasidone’s profile .
Metabolic Stability
The sulfonyl group may reduce cytochrome P450-mediated metabolism, a feature observed in sulfonamide-containing drugs like sulfentrazone . However, the dimethylbenzamide’s steric bulk could further impede oxidation, enhancing oral bioavailability.
Biological Activity
N-(2-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}ethyl)-3,5-dimethylbenzamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a piperazine moiety linked to a sulfonyl group, which is further connected to a dimethylbenzamide structure. The presence of the fluorine atom on the phenyl ring may enhance its biological activity and lipophilicity, potentially improving its pharmacokinetic properties.
Chemical Structure and Properties
The molecular formula of this compound is . Its structure can be analyzed for various functional groups that contribute to its biological activity.
Structural Features
| Feature | Description |
|---|---|
| Piperazine moiety | Contributes to receptor binding and activity modulation. |
| Sulfonyl group | Enhances solubility and may influence metabolic stability. |
| Fluorine substitution | Potentially increases lipophilicity and biological activity. |
| Dimethylbenzamide | Provides structural diversity and may enhance interaction with biological targets. |
In Vitro Studies
Research indicates that this compound exhibits significant anti-inflammatory properties. In vitro studies have demonstrated its ability to inhibit matrix metalloproteinases (MMPs), particularly MMP-12, which are critical in extracellular matrix remodeling associated with various pathological conditions such as cancer metastasis and tissue inflammation.
The compound's mechanism of action appears to involve:
- Inhibition of MMPs : By binding to the active site of these enzymes, the compound can modulate processes related to tissue remodeling and inflammation.
- Neuroprotective Effects : Preliminary studies suggest potential neuroprotective properties that could be beneficial in treating neurodegenerative diseases.
Case Studies
Several case studies have highlighted the efficacy of similar compounds in clinical settings:
- Anti-Cancer Activity : A study involving a structurally related compound demonstrated promising results in inhibiting tumor growth in A549 (lung carcinoma) and HeLa (cervix carcinoma) cell lines through mechanisms involving tubulin polymerization inhibition .
- Inflammation Models : In animal models of inflammation, compounds with similar structural features showed reduced inflammatory markers and improved outcomes in conditions like arthritis and colitis.
Pharmacokinetics
The pharmacokinetic profile of this compound suggests favorable absorption, distribution, metabolism, and excretion (ADME) characteristics due to its lipophilic nature imparted by the fluorine atom. Studies indicate that modifications to the piperazine ring can lead to variations in bioavailability and half-life.
Q & A
Basic Research Questions
Q. What are the established synthetic pathways for N-(2-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}ethyl)-3,5-dimethylbenzamide, and how are reaction conditions optimized?
- Methodology : Synthesis typically involves multi-step protocols:
- Step 1 : Formation of the piperazine core using 2-fluorophenylpiperazine precursors under reflux in anhydrous solvents (e.g., dichloromethane or THF) .
- Step 2 : Sulfonylation of the piperazine nitrogen with ethylsulfonyl chloride, requiring controlled temperatures (0–5°C) to avoid side reactions .
- Step 3 : Coupling with 3,5-dimethylbenzamide via amide bond formation using carbodiimide crosslinkers (e.g., EDC/HOBt) in DMF .
- Purification : Normal-phase chromatography (silica gel, gradient elution with CH₂Cl₂/MeOH) followed by reverse-phase HPLC (acetonitrile/water with 0.1% formic acid) improves purity (>95%) .
Q. Which analytical techniques are critical for confirming the structural identity of this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR spectra validate substituent positions (e.g., 2-fluorophenyl protons at δ 7.3–7.5 ppm, sulfonyl ethyl signals at δ 3.5–3.7 ppm) .
- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+ at m/z 461.2) .
- Elemental Analysis : Matches calculated C, H, N, and S percentages (±0.3%) to rule out impurities .
Q. What in vitro assays are recommended for preliminary biological activity screening?
- Receptor Binding Assays : Radioligand competition studies (e.g., 5-HT₁A or D₂ receptors) using transfected HEK293 cells to measure IC₅₀ values .
- Cytotoxicity Screening : MTT assays in cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative activity at 10–100 µM concentrations .
- Metabolic Stability : Microsomal incubation (human/rat liver microsomes) with LC-MS quantification of parent compound degradation .
Advanced Research Questions
Q. How does the 2-fluorophenyl substitution influence binding affinity compared to analogs with 4-fluorophenyl or unsubstituted phenyl groups?
- Structure-Activity Relationship (SAR) :
- The 2-fluorophenyl group enhances steric hindrance, reducing off-target binding to adrenergic receptors while maintaining high 5-HT₁A affinity (Kᵢ = 12 nM vs. 45 nM for 4-fluorophenyl) .
- Fluorine’s electron-withdrawing effect increases metabolic stability (t₁/₂ = 2.1 h in human microsomes vs. 0.8 h for non-fluorinated analogs) .
Q. What strategies resolve discrepancies in reported IC₅₀ values across different receptor subtypes?
- Data Contradiction Analysis :
- Assay Variability : Standardize cell lines (e.g., CHO vs. HEK293) and ligand concentrations (e.g., ³H-8-OH-DPAT for 5-HT₁A) to minimize protocol-driven differences .
- Receptor Heterogeneity : Use subtype-specific antibodies in Western blotting to confirm receptor expression levels in test systems .
- Advanced Modeling : Molecular dynamics simulations (AMBER/CHARMM) predict ligand-receptor docking poses, explaining variability in D₂ vs. D₃ selectivity .
Q. How can synthetic yield be improved without compromising enantiomeric purity?
- Optimization Strategies :
- Catalyst Screening : Chiral auxiliaries (e.g., L-proline) during sulfonylation improve enantioselectivity (e.e. >98%) .
- Flow Chemistry : Continuous-flow reactors reduce side-product formation (yield increase from 45% to 72%) by precise temperature/pH control .
- Crystallization : Solvent screening (ethanol/water mixtures) enhances crystalline purity (>99.5%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
